Product packaging for Pyridine-4-sulfonyl chloride hydrochloride(Cat. No.:CAS No. 489430-50-4)

Pyridine-4-sulfonyl chloride hydrochloride

Cat. No.: B152813
CAS No.: 489430-50-4
M. Wt: 214.07 g/mol
InChI Key: ZBDTZCIVBAUGNG-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate and Reagent in Organic Synthesis

The primary significance of Pyridine-4-sulfonyl chloride hydrochloride lies in its utility as a reactive building block. The electrophilic nature of the sulfonyl chloride group allows it to readily react with a variety of nucleophiles, most notably amines and alcohols.

This reactivity is fundamental to the formation of two important classes of organic compounds:

Sulfonamides: The reaction with primary or secondary amines yields pyridine-4-sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. The sulfonamide functional group is a well-established pharmacophore, meaning it is a key structural feature in many biologically active compounds and approved drugs.

Sulfonate Esters: The reaction with alcohols produces pyridine-4-sulfonate esters. This transformation is particularly useful in organic synthesis because it converts a hydroxyl group (-OH), which is a poor leaving group, into a sulfonate group (-OSO2R), which is an excellent leaving group. masterorganicchemistry.comperiodicchemistry.com This facilitates subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comperiodicchemistry.com

The general mechanism for sulfonamide formation involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.

NucleophileResulting Functional GroupSignificance
Amine (R-NH2)Sulfonamide (-SO2-NHR)Key component in many pharmaceuticals.
Alcohol (R-OH)Sulfonate Ester (-SO2-OR)Converts alcohols into good leaving groups for further reactions. masterorganicchemistry.comperiodicchemistry.com

This interactive data table summarizes the primary synthetic applications of this compound based on the reacting nucleophile.

Research Context in Heterocyclic Chemistry and Analogous Sulfonyl Chlorides

This compound is situated at the intersection of sulfonyl chloride chemistry and heterocyclic chemistry. The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom, a structure that is ubiquitous in nature and synthetic compounds, including essential vitamins and a significant portion of FDA-approved drugs. The inclusion of a pyridine moiety can enhance pharmacological properties like water solubility and metabolic stability.

The position of the sulfonyl chloride group on the pyridine ring is crucial to its reactivity and the properties of its derivatives. Pyridine-4-sulfonyl chloride is one of three positional isomers, the others being pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride. The electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom, influence the reactivity of the sulfonyl chloride group.

While direct comparative studies on the reactivity of the three isomers are not extensively detailed in the provided search results, general principles of heterocyclic chemistry suggest that the electronic environment at the 2, 3, and 4 positions of the pyridine ring are different, which would in turn affect the electrophilicity of the sulfonyl chloride's sulfur atom. For instance, research on the C-H functionalization of pyridine shows that the regioselectivity of reactions is heavily influenced by the position on the ring, indicating distinct electronic characteristics at each site. chemrxiv.org The reactivity of these isomers can also be influenced by steric hindrance, particularly for the 2-isomer, which is adjacent to the ring nitrogen. nih.gov

Overview of Key Academic Research Areas and Scholarly Contributions

Research involving this compound is predominantly focused on its application as a building block in the synthesis of new chemical entities with potential biological activity. A primary area of investigation is the synthesis of novel sulfonamide derivatives for drug discovery. By reacting the sulfonyl chloride with a diverse range of amines, chemists can generate large libraries of compounds for biological screening.

For example, derivatives of pyridine sulfonyl chlorides have been explored for their potential as:

Antimicrobial agents

Antimalarial agents mdpi.com

Enzyme inhibitors acs.org

One notable, albeit indirect, scholarly contribution is the use of related pyridine sulfonyl chlorides in the development of pharmaceuticals. For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker. cbijournal.com While not the 4-isomer, this highlights the role of pyridine sulfonyl chloride scaffolds in modern medicinal chemistry. Furthermore, Pyridine-4-sulfonyl chloride is used in the preparation of reference standards for pharmaceutical quality control, such as for impurities of drugs like Vonoprazan.

Research also extends to using the pyridine nitrogen of the resulting sulfonamides or sulfonate esters as a handle for further functionalization, creating more complex and potentially more potent molecules. The field continues to explore new synthetic methods and applications for pyridine sulfonyl chlorides, underscoring their importance in heterocyclic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl2NO2S B152813 Pyridine-4-sulfonyl chloride hydrochloride CAS No. 489430-50-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDTZCIVBAUGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621847
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489430-50-4
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-sulfonyl chloride hydrochloride
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Advanced Synthetic Methodologies and Process Optimization for Pyridine 4 Sulfonyl Chloride Hydrochloride

Established Synthetic Routes to Pyridine-4-sulfonyl Chloride

The synthesis of pyridine-4-sulfonyl chloride can be achieved through several distinct chemical pathways, each starting from a different precursor. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product.

Chlorination of Pyridine-4-sulfonic Acid Precursors

One of the most direct methods for preparing pyridine-4-sulfonyl chloride is the chlorination of pyridine-4-sulfonic acid. durham.ac.uk This transformation is typically accomplished using strong chlorinating agents that can convert the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl).

Commonly used chlorinating agents for this purpose include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). quora.comresearchgate.net The reaction with PCl₅ is robust, often carried out in the presence of phosphorus oxychloride (POCl₃) which can act as a solvent. indianchemicalsociety.comgoogle.com An alternative involves using a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂), which can offer better control over the reaction. google.com Thionyl chloride is another effective reagent, with the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. quora.com

Table 1: Comparison of Chlorinating Agents for Pyridine-4-sulfonic Acid

Reagent(s)Typical ConditionsAdvantagesDisadvantages
PCl₅ / POCl₃RefluxHigh reactivity, effective for robust substrates.Solid reagent, produces solid byproducts (POCl₃).
SOCl₂Reflux, often with a catalytic amount of DMFGaseous byproducts are easy to remove. quora.comCan require harsher conditions for less reactive substrates.
PCl₃ / Cl₂70-120°CSimplified handling of liquid and gas reagents compared to solid PCl₅. google.comRequires handling of toxic chlorine gas.

Approaches via Diazotization of Aminopyridines

A versatile method for introducing a sulfonyl chloride group is through the diazotization of a primary aromatic amine, a process often referred to as the Sandmeyer reaction or a Sandmeyer-type reaction. wikipedia.orgnih.gov This route begins with 4-aminopyridine (B3432731), which is converted into a pyridine-4-diazonium salt intermediate.

The process involves treating 4-aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C) to ensure the stability of the diazonium salt. cbijournal.comoaji.net The resulting diazonium salt is then introduced into a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) chloride catalyst. cbijournal.comnih.gov This triggers the release of nitrogen gas and the formation of the desired pyridine-4-sulfonyl chloride. durham.ac.ukacs.org

Table 2: Key Steps in the Diazotization Route

StepReactantsKey ConditionsPurpose
1. Diazotization4-Aminopyridine, NaNO₂, HCl0–5°CFormation of the pyridine-4-diazonium chloride intermediate. oaji.net
2. SulfonylationPyridine-4-diazonium chloride, SO₂, CuCl/CuCl₂Low temperatureIntroduction of the -SO₂Cl group with liberation of N₂ gas. cbijournal.comnih.gov

Oxidative Chlorination of Pyridine-4-thiols and Disulfides

A third synthetic strategy involves the direct oxidative chlorination of sulfur-containing pyridine (B92270) precursors, such as pyridine-4-thiol (B7777008) or its corresponding disulfide, 4,4'-dithiodipyridine. durham.ac.uknih.gov This method forms the sulfonyl chloride group by simultaneously oxidizing the sulfur atom and introducing chlorine atoms.

This transformation is typically carried out by treating the thiol or disulfide with a strong oxidizing agent in the presence of a chlorine source. A common reagent for this is chlorine gas (Cl₂) bubbled through an aqueous acidic solution of the starting material. The reaction proceeds through several oxidation states of sulfur before reaching the sulfonyl chloride. Care must be taken to control the reaction conditions to prevent over-oxidation to the sulfonic acid.

Methodologies for Hydrochloride Formation and Stabilization

Pyridine-4-sulfonyl chloride is a highly reactive molecule, susceptible to hydrolysis by atmospheric moisture. chemicalbook.com To enhance its shelf-life and ease of handling, it is converted into its hydrochloride salt.

Strategies for Controlled Release and Storage Stability of the Hydrochloride Form

The formation of the hydrochloride salt is achieved by treating the pyridine-4-sulfonyl chloride with hydrogen chloride (HCl). This protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium (B92312) salt. This salt formation significantly reduces the nucleophilicity and reactivity of the pyridine nitrogen, thereby stabilizing the highly electrophilic sulfonyl chloride group against degradation.

The resulting Pyridine-4-sulfonyl chloride hydrochloride is typically a stable, crystalline solid that can be stored for extended periods under dry conditions. fishersci.com This solid form is less hazardous and easier to handle, weigh, and dispense compared to the reactive free base. For synthetic applications, the more reactive free pyridine-4-sulfonyl chloride can be generated in situ just before use by treating the hydrochloride salt with a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or an inorganic base like sodium bicarbonate, to neutralize the HCl.

Reaction Condition Optimization and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic route.

For the chlorination of pyridine-4-sulfonic acid , key variables include the choice of chlorinating agent and the reaction temperature. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. The removal of byproducts, such as phosphorus oxychloride, is also critical for obtaining a pure product. google.com

In the diazotization route , temperature control is paramount. Diazonium salts are thermally unstable, and maintaining the reaction temperature between 0°C and 5°C is crucial to prevent decomposition and the formation of phenolic byproducts. cbijournal.comgoogle.com The molar ratio of sodium nitrite to the aminopyridine must be carefully controlled to avoid excess nitrous acid, which can lead to unwanted side reactions. The efficiency of the final sulfonylation step can be enhanced by the choice of copper catalyst and the effective dispersion of sulfur dioxide in the reaction medium. acs.org

For oxidative chlorination , the rate of addition of the chlorinating agent and efficient heat management are important to prevent over-oxidation. The choice of solvent can also influence the reaction's selectivity and yield.

Across all methods, ensuring anhydrous (dry) conditions is critical, as pyridine-4-sulfonyl chloride is highly sensitive to moisture. fishersci.com The final product is often purified by recrystallization or distillation under reduced pressure to achieve the high purity required for subsequent synthetic applications. google.com The use of catalytic additives, such as 4-dimethylaminopyridine (B28879) (DMAP), has been shown in related sulfonylation reactions to significantly improve reaction rates and yields by activating the sulfonyl chloride intermediate. nih.govnih.gov

Table 3: Summary of Optimization Strategies

ParameterOptimization StrategyRationale
Temperature Maintain low temperatures (0-5°C) for diazotization.Prevents decomposition of unstable diazonium salt intermediates. cbijournal.comgoogle.com
Reagent Stoichiometry Use a slight excess of chlorinating agent; control NaNO₂ ratio carefully.Ensures complete conversion while minimizing side reactions and purification issues. nih.gov
Catalyst Use of Cu(I)/Cu(II) salts in diazotization; DMAP in sulfonylation.Increases reaction rate and selectivity. cbijournal.comnih.gov
Solvent Use of anhydrous solvents.Prevents hydrolysis of the moisture-sensitive sulfonyl chloride product. fishersci.com
Work-up Controlled quenching and purification (e.g., recrystallization).Removes byproducts and impurities to yield a high-purity final product. google.com

Investigation of Stoichiometric Ratios and Solvent Systems

The stoichiometry of reactants and the choice of solvent are fundamental to optimizing the synthesis of pyridine sulfonyl chlorides. The conversion of a pyridine sulfonic acid to its corresponding sulfonyl chloride often involves a chlorinating agent, with the molar ratio between the two being a critical parameter.

Common chlorinating agents include phosphorus pentachloride and thionyl chloride. In the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, research has shown that using phosphorus pentachloride in a molar ratio of approximately 1.2 to 1 relative to the sulfonic acid can lead to high yields. google.com Stepwise or continuous addition of less than one molar equivalent of phosphorus pentachloride has also been explored to reduce byproducts and improve yield. wipo.int For reactions involving thionyl chloride, ratios can vary. For instance, in the synthesis of a related precursor, N-(4-pyridyl)pyridinium chloride hydrochloride, a 1:1 or even a 1:2 molar ratio of pyridine to thionyl chloride has been utilized. orgsyn.org

PrecursorChlorinating AgentMolar Ratio (Agent:Precursor)SolventObserved YieldReference
Pyridine-3-sulfonic acidPhosphorus pentachloride1.2 : 1Monochlorobenzene77.1% google.com
Pyridine-3-sulfonic acidPhosphorus pentachloride0.9 : 1 (stepwise addition)Dichlorobenzene74.9% google.com
3-Aminopyridine (multi-step)Thionyl chloride2.0-2.2 : 1 (relative to intermediate)Water/Dichloromethane (B109758)90.7% google.com

Temperature and Pressure Control in Reaction Protocols

The synthesis of sulfonyl chlorides is frequently characterized by highly exothermic reactions, making stringent temperature control essential for safety and product selectivity. rsc.org Inadequate temperature management can lead to thermal runaway, decomposition of the desired product, and the formation of unwanted impurities. acs.org

Different synthetic routes necessitate distinct temperature protocols. For diazotization reactions, a common pathway to sulfonyl chlorides from amino-pyridines, temperatures are typically maintained at a low level, often between -5°C and 5°C, to ensure the stability of the intermediate diazonium salt. google.comacs.org Subsequent chlorosulfonation steps may also require cooling to manage the exotherm. rsc.org Conversely, the conversion of a sulfonic acid to a sulfonyl chloride using agents like phosphorus pentachloride may require elevated temperatures, with reaction protocols specifying heating to 75-130°C. google.com

Pressure control is also a vital consideration, particularly during scale-up and purification. While many reactions are conducted at atmospheric pressure, distillation for purification is often performed under reduced pressure to lower the boiling point of the product and prevent thermal degradation. wipo.intgoogle.com In continuous flow systems, maintaining a specific back pressure can keep gaseous byproducts in solution and improve reaction outcomes. acs.org

Isolation and Purification Techniques for Maximizing Product Purity

The isolation and purification strategy is critical for obtaining this compound with the high purity required for subsequent applications. The chosen method depends on the physical properties of the product and the impurities present.

Common isolation and purification techniques include:

Filtration: The solid product can be collected by vacuum filtration, followed by washing with an appropriate solvent to remove soluble impurities. acs.org

Extraction: Liquid-liquid extraction is frequently employed to separate the sulfonyl chloride from the aqueous reaction mixture. An organic solvent, such as dichloromethane or ethyl acetate, is used to extract the product. The organic layer is then washed with water and/or a saturated sodium bicarbonate solution to remove residual acid and other aqueous-soluble impurities. google.comchemicalbook.com

Crystallization: Recrystallization from a suitable solvent system is a powerful technique for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out.

Distillation: For thermally stable sulfonyl chlorides, vacuum distillation is an effective purification method, separating the product from non-volatile impurities. google.com

Chromatography: For small-scale synthesis or when high-purity material is essential, flash column chromatography or reversed-phase HPLC can be utilized for purification. chemicalbook.com

The final product is often dried under vacuum to remove residual solvents. rsc.org The choice and sequence of these techniques are optimized to maximize recovery and achieve the desired purity level.

Scalable Synthesis and Industrial Process Development Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to safety, efficiency, cost, and environmental impact. Modern industrial process development increasingly focuses on continuous manufacturing and the principles of green chemistry.

Applications of Continuous Flow Reactors (CFRs) for Efficient Production

Continuous Flow Reactors (CFRs), including microreactors and continuous stirred-tank reactors (CSTRs), offer significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. bohrium.comnih.gov These benefits are particularly pronounced for reactions that are highly exothermic and involve hazardous reagents. rsc.org

Key advantages of CFRs in this context include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaway. rsc.org

Superior Heat Transfer: The high surface-area-to-volume ratio in CFRs allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic reactions that are difficult to manage in large batch reactors. acs.orgnih.gov

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality, higher selectivity, and reduced byproduct formation. acs.org

Increased Space-Time Yield: CFRs can operate for extended periods, leading to high throughput from a small reactor footprint. For example, a continuous flow protocol for a model sulfonyl chloride synthesis achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org

Automation and Scalability: Flow processes are amenable to automation, allowing for consistent and reliable production. mdpi.comresearchgate.net Scaling up production is often achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel) rather than redesigning large-scale vessels.

Systems combining multiple CSTRs with continuous filtration have been developed for the multi-hundred-gram production of aryl sulfonyl chlorides, demonstrating the feasibility of this technology for industrial-scale manufacturing. mdpi.com

Implementation of Green Chemistry Principles in Manufacturing Processes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.incitedrive.comnih.gov The application of these principles to the synthesis of this compound is crucial for sustainable industrial production.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity to human health and the environment. This includes replacing hazardous reagents like phosphorus pentachloride or phosphorus oxychloride with greener alternatives, such as using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination. googleapis.comrsc.org

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or choosing safer alternatives. Pyridine and its derivatives are themselves being explored as greener solvents due to their relatively high boiling points and ability to be recycled. biosynce.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The superior heat management of CFRs can reduce the energy required for cooling highly exothermic reactions.

Waste Prevention: Preventing waste is preferable to treating or cleaning it up after it has been created. Continuous flow processes can minimize waste by improving reaction selectivity and allowing for easier recycling of solvents and catalysts. nih.gov

By integrating these principles, for instance through the adoption of continuous flow technology and the selection of less hazardous reagents, the manufacturing process for this compound can be made safer, more efficient, and more environmentally sustainable. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Pyridine 4 Sulfonyl Chloride Hydrochloride

Electrophilic Nature and Reactivity Towards Nucleophilic Species

The core of pyridine-4-sulfonyl chloride hydrochloride's reactivity lies in the electrophilic character of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). The potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom create a significant partial positive charge on the sulfur atom. This electron deficiency renders the sulfur atom highly susceptible to attack by various nucleophiles, which are species rich in electrons.

Reaction Pathways Leading to Sulfonamide Derivatives

The synthesis of sulfonamides is one of the most significant applications of this compound. These derivatives are of particular interest due to their prevalence in medicinal chemistry.

This compound readily reacts with both primary and secondary amines to form the corresponding N-substituted pyridine-4-sulfonamides. The fundamental reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by a base present in the reaction mixture. rsc.orgcbijournal.com

The general reaction can be represented as follows:

C₅H₄N-SO₂Cl + R¹R²NH → C₅H₄N-SO₂NR¹R² + HCl

A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction to scavenge the HCl produced, thereby driving the reaction to completion. cbijournal.com The choice of solvent and base can influence the reaction's efficiency and yield.

Amine TypeNucleophileProductReaction ConditionsYield (%)
Primary AmineAniline (B41778)N-phenylpyridine-4-sulfonamidePyridine, 0-25 °C~100
Primary Aminep-ToluidineN-(p-tolyl)pyridine-4-sulfonamidePyridineHigh
Secondary AmineMorpholine4-(pyridin-4-ylsulfonyl)morpholineBaseNot Specified

This table presents illustrative examples of sulfonamide synthesis from sulfonyl chlorides and amines, based on general reaction principles. Specific yields for reactions with this compound may vary.

The efficiency of sulfonamide synthesis is subject to both steric and electronic factors related to the amine nucleophile.

Steric Effects: The rate and success of the reaction can be significantly impacted by steric hindrance around the nitrogen atom of the amine. mdpi.com Amines with bulky substituents on or near the nitrogen atom may react more slowly or not at all, as these bulky groups impede the nucleophilic attack on the sulfonyl chloride's sulfur atom. For instance, a highly branched secondary amine would be expected to react more sluggishly than a linear primary amine. rsc.org

Electronic Effects: The nucleophilicity of the amine, which is a key determinant of its reactivity, is influenced by the electronic nature of its substituents. Electron-donating groups on the amine increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally leading to a faster reaction rate. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction. For example, an aniline derivative with an electron-donating methoxy (B1213986) group would be more reactive than one with an electron-withdrawing nitro group.

Formation of Sulfonic Acid Analogues via Hydrolysis Reactions

This compound can undergo hydrolysis to yield the corresponding pyridine-4-sulfonic acid. This reaction involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. The initial attack is followed by the elimination of hydrogen chloride, resulting in the formation of the sulfonic acid. osti.gov

The hydrolysis can be catalyzed by both acids and bases. In acidic conditions, the pyridine nitrogen may be protonated, which can influence the reactivity of the sulfonyl chloride group. The rate of hydrolysis of aromatic sulfonyl chlorides has been shown to be dependent on the acidity of the medium. osti.govrsc.org A detailed procedure for the preparation of 4-pyridinesulfonic acid from a related precursor involves treatment with aqueous sodium sulfite (B76179) followed by acidification, indicating the stability of the sulfonic acid moiety once formed. orgsyn.org

Advanced Derivatization Reactions and Functional Group Transformations

Beyond the synthesis of sulfonamides and sulfonic acids, this compound serves as a precursor for other functional group transformations.

This compound can be converted to pyridine-4-sulfonyl azide (B81097) through a reaction with an azide salt, typically sodium azide (NaN₃). This reaction is a nucleophilic substitution where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride.

The reaction is generally carried out in a suitable solvent, and the resulting sulfonyl azide is a versatile intermediate in its own right, often used in click chemistry and for the introduction of the azide functionality into other molecules. The direct synthesis of sulfonyl azides from sulfonic acids has also been reported, proceeding through an in-situ generated sulfonyl chloride intermediate. researchgate.net

Generation of Sulfonohydrazides and Subsequent Cyclization Reactions (e.g., Pyrazole (B372694) Formation)

This compound is a reactive precursor for the synthesis of pyridine-4-sulfonylhydrazides. The reaction involves the nucleophilic attack of hydrazine (B178648) or its derivatives on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of a sulfonohydrazide. This straightforward condensation provides a versatile intermediate for further synthetic transformations.

These resulting sulfonohydrazides are valuable building blocks in heterocyclic chemistry, particularly for the construction of pyrazole rings. A developed strategy for synthesizing N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. sci-hub.se This method facilitates the formation of the pyrazole ring while retaining the sulfonyl group. The reaction proceeds through a plausible mechanism where the enaminone and the sulfonyl hydrazine condense, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. sci-hub.se Experimental evidence suggests that a pyrazoline intermediate is formed, which then undergoes elimination of a sulfonyl group to yield the final product. sci-hub.se

This synthetic route is notable for its good functional group tolerance and the use of readily available starting materials, making it a practical approach for generating a library of substituted N-(pyridin-4-yl)sulfonyl-pyrazoles. sci-hub.se An electrochemical, metal-free, and oxidant-free method has also been established for the synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides, highlighting the utility of sulfonohydrazide intermediates. researchgate.net

Reactivity with Alcohols for Alkyl Halide Formation via SN2 Mechanisms

This compound can be utilized to convert alcohols into alkyl halides, a fundamental transformation in organic synthesis. This reaction is analogous to the well-established use of thionyl chloride (SOCl₂) in the presence of pyridine. masterorganicchemistry.com The process proceeds via a nucleophilic substitution (SN2) mechanism, which is particularly effective for primary and secondary alcohols. libretexts.org

The mechanism involves a series of steps:

Activation of the Alcohol : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur center of the pyridine-4-sulfonyl chloride. This forms a pyridin-4-ylsulfonate ester intermediate (an alkyl pyridinylsulfonate). This step effectively converts the poor leaving group (-OH) of the alcohol into a much better leaving group. libretexts.org

Nucleophilic Attack : The chloride ion (Cl⁻), liberated from the sulfonyl chloride, then acts as a nucleophile. It performs a backside attack on the carbon atom that was bonded to the oxygen. masterorganicchemistry.com

Displacement and Inversion : This backside attack displaces the pyridinylsulfonate leaving group and results in the formation of the alkyl chloride. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. scribd.com

The role of the pyridine moiety is crucial; it not only activates the alcohol but also prevents the reaction from proceeding through an SNi (internal return) mechanism, which would lead to retention of configuration. masterorganicchemistry.comscribd.com By ensuring an SN2 pathway, the reaction provides a predictable and stereochemically controlled method for synthesizing alkyl chlorides from alcohols.

Chemo- and Regioselectivity Studies in Complex Substrates

Meta-Selective Sulfonylation Strategies for Pyridine Ring Functionalization

Achieving regioselective functionalization of the pyridine ring is a significant challenge due to its inherent electronic properties, which typically direct reactions to the ortho and para positions relative to the nitrogen atom. However, strategies for meta-selective sulfonylation have been developed. Direct C-H functionalization of pyridines at the meta-position remains a formidable task, often requiring complex pre-functionalization or specialized directing groups. doaj.orgresearchgate.net

A notable advancement is a photoinduced, photocatalyst-free method for the meta-selective sulfonylation of pyridines. rsc.org This approach achieves high C5-selectivity under mild conditions. The strategy relies on the formation of an oxazino-pyridine intermediate, which then undergoes sulfonylation. rsc.orgresearchgate.net This method circumvents the intrinsic reactivity of the pyridine ring, offering a novel pathway to meta-functionalized products. Ruthenium-catalyzed meta-sulfonylation of 2-phenylpyridines has also been demonstrated, where a chelating group directs the electrophilic aromatic substitution to the meta position relative to the chelator. acs.org

C-H Functionalization Methodologies Involving Pyridine-4-sulfonyl Chloride

Picolyl C-H Sulfonylation in 4-Alkylpyridines

Pyridine-4-sulfonyl chloride can be employed in the direct C-H functionalization of the alkyl group in 4-alkylpyridines, a reaction known as picolyl C-H sulfonylation. This transformation converts 4-picoline derivatives into the corresponding aryl picolyl sulfones, which are versatile synthetic building blocks. nih.govacs.orgfigshare.com The reaction is typically carried out by treating the 4-alkylpyridine with a sulfonyl chloride in the presence of a base like triethylamine (Et₃N) and often a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

A plausible mechanism for this formal C-H activation has been proposed: nih.govacs.org

N-Sulfonylation : The reaction begins with the sulfonylation of the pyridine nitrogen by the sulfonyl chloride, forming an N-sulfonylpyridinium salt.

Deprotonation : The electron-withdrawing effect of the N-sulfonyl group increases the acidity of the picolyl C-H bonds. A base, such as Et₃N, then deprotonates the alkyl group to form a neutral alkylidene dihydropyridine (B1217469) intermediate.

C-Sulfonylation : This dihydropyridine intermediate then reacts with another molecule of the sulfonyl chloride (which may be activated by DMAP), leading to sulfonylation at the carbon of the methylene (B1212753) group.

Desulfonylation/Rearomatization : The resulting pyridinium (B92312) salt can then undergo N-desulfonylation to yield the final picolyl sulfone product. nih.gov

This method provides direct access to picolyl sulfones from unactivated C-H bonds, circumventing alternative multi-step routes that might involve the pre-synthesis of sulfinate salts or picolyl halides. nih.govacs.org The reaction is compatible with a variety of functional groups on both the pyridine and sulfonyl chloride components. researchgate.net

Role of N-Sulfonyl Alkylidene Dihydropyridine Intermediates in Catalytic Cycles

The formation of N-sulfonyl alkylidene dihydropyridine intermediates is a critical step in certain catalytic cycles, enabling the functionalization of otherwise unactivated C–H bonds. These dearomatized intermediates serve as key nucleophiles in reactions that introduce molecular complexity to pyridine derivatives. The catalytic process typically involves the activation of a 4-alkylpyridine substrate through N-sulfonylation, followed by deprotonation to generate the highly reactive alkylidene dihydropyridine.

A plausible mechanistic pathway for this transformation begins with the initial N-sulfonylation of a 4-alkylpyridine substrate, which forms a pyridinium salt. nih.govacs.org This N-sulfonylation significantly increases the acidity of the protons on the 4-alkyl group (the picolyl position). nih.govacs.org In the presence of a base, such as triethylamine (Et3N), a proton is abstracted from the alkyl substituent, leading to the formation of the N-sulfonyl 4-alkylidene dihydropyridine intermediate. nih.govacs.org

This intermediate is a key nucleophilic species in the catalytic cycle. The subsequent reaction often involves the introduction of an electrophile. For instance, in picolyl C–H sulfonylation reactions, the alkylidene dihydropyridine intermediate reacts with another molecule of a sulfonyl chloride. nih.govacs.org This step is often facilitated by a catalyst, such as 4-(dimethylamino)pyridine (DMAP), which activates the sulfonyl chloride. nih.govacs.org

The reaction of the N-sulfonyl alkylidene dihydropyridine with the activated sulfonyl chloride leads to the formation of a new pyridinium salt, now functionalized at the picolyl position. nih.govacs.org This species can then undergo one of two pathways: N-desulfonylation to yield the final functionalized pyridine product, or a second deprotonation to form another alkylidene dihydropyridine intermediate, which is then converted to the final product upon acidic workup. nih.govacs.org

The scope of this reaction has been explored with various 4-alkylpyridines and aryl sulfonyl chlorides, demonstrating its versatility. The reaction proceeds smoothly for a range of substrates, as illustrated in the following tables. nih.govacs.org

Table 1: Picolyl Sulfonylation of 4-Methylpyridine with Various Aryl Sulfonyl Chlorides

EntryAryl Sulfonyl ChlorideProductYield (%)
1Benzenesulfonyl chloride4-(phenylsulfonylmethyl)pyridine85
2p-Toluenesulfonyl chloride4-((p-tolylsulfonyl)methyl)pyridine92
34-Chlorobenzenesulfonyl chloride4-((4-chlorophenyl)sulfonyl)methyl)pyridine88
44-Nitrobenzenesulfonyl chloride4-((4-nitrophenyl)sulfonyl)methyl)pyridine75

Reaction conditions: 4-methylpyridine, aryl sulfonyl chloride, Et3N, catalytic DMAP.

Table 2: Picolyl Sulfonylation of Various 4-Alkylpyridines with p-Toluenesulfonyl Chloride

Entry4-AlkylpyridineProductYield (%)
14-Ethylpyridine1-(pyridin-4-yl)-1-(p-tolylsulfonyl)ethane89
24-Isopropylpyridine2-methyl-1-(pyridin-4-yl)-1-(p-tolylsulfonyl)propane78
34-BenzylpyridinePhenyl(pyridin-4-yl)(p-tolylsulfonyl)methane95

Reaction conditions: 4-alkylpyridine, p-toluenesulfonyl chloride, Et3N, catalytic DMAP.

While these examples utilize various aryl sulfonyl chlorides, it is plausible that pyridine-4-sulfonyl chloride could also serve as a sulfonating agent in similar catalytic cycles. The fundamental reactivity of the sulfonyl chloride group is the key to the initial N-sulfonylation step that initiates the catalytic process. The hydrochloride salt form would likely need to be neutralized to the free base, pyridine-4-sulfonyl chloride, to participate effectively as an electrophile in the N-sulfonylation of a separate 4-alkylpyridine molecule. The efficiency of pyridine-4-sulfonyl chloride in this role would be influenced by its electrophilicity and steric factors.

The formation of N-sulfonyl alkylidene dihydropyridine intermediates represents a significant strategy in synthetic chemistry for the C–H functionalization of pyridines. This approach avoids the need for pre-functionalized starting materials and provides a direct route to valuable organosulfone products. nih.govacs.org

Applications in Complex Organic Synthesis and Medicinal Chemistry

Utility as a Building Block for Diverse Heterocyclic Scaffolds and Advanced Molecules

Pyridine-4-sulfonyl chloride hydrochloride is a highly valued building block for introducing the pyridine-4-sulfonyl moiety into various molecular frameworks. This capability is fundamental to the synthesis of a wide array of heterocyclic compounds. The pyridine (B92270) ring itself is a "privileged structure" in medicinal chemistry, known to improve properties like water solubility and metabolic stability in drug molecules. The reaction of the sulfonyl chloride group with amines, alcohols, or other nucleophiles allows for the straightforward creation of sulfonamides, sulfonate esters, and other derivatives. google.com

These reactions are not limited to simple substitutions. The resulting sulfonamide linkage can serve as a key structural element in more complex heterocyclic systems. For instance, the reaction with primary amines is a common first step in multi-step sequences to generate more elaborate scaffolds. ethernet.edu.et The versatility of this reagent allows chemists to systematically modify molecular structures, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

Table 1: Examples of Heterocyclic Systems Derived from this compound This table illustrates the types of compounds that can be synthesized using this compound as a starting reagent.

Reactant Type Resulting Functional Group Potential Heterocyclic Scaffold
Primary/Secondary Amines Sulfonamide Substituted Pyridines, Pyrroles
Hydrazine (B178648) Hydrate Sulfonohydrazide Precursor for Pyrazoles, Triazoles
Alcohols/Phenols Sulfonate Ester Aryl/Alkyl Pyridine Sulfonates
Organozinc Reagents Sulfone Biaryl Sulfones

Synthesis of Fused Polycyclic and Spiro Systems

While its application as a general reagent for constructing fused polycyclic and spiro systems is not extensively documented, there are specific instances of its use in forming complex ring structures. One notable example involves the copyrolysis of a derivative, 2,3,5,6-tetrafluoropyridine-4-sulfonyl chloride, with butadiene at high temperatures (510–520 °C) to yield 1,3,4-trifluoroisoquinoline. chem960.com This reaction demonstrates the potential of the pyridine-sulfonyl chloride scaffold to participate in high-energy cyclization and rearrangement reactions to form fused aromatic systems. chem960.com However, such applications appear to be specialized rather than common practice in mainstream organic synthesis. The development of methodologies using this reagent for the systematic synthesis of spirocycles or a broader range of fused polycycles remains an area for future exploration.

Precursor in the Construction of Advanced Functional Molecules Beyond Simple Derivatives

The pyridine-4-sulfonyl group is integral to the design of advanced functional molecules due to its distinct electronic properties and structural rigidity. Beyond its role in pharmaceuticals, this moiety can be incorporated into materials designed for specific functions, such as organic electronics or chemical sensors. The electron-withdrawing nature of the sulfonyl group can significantly influence the electronic characteristics of a π-conjugated system, making it a useful component in the design of materials with tailored optical or electronic properties. chem960.com Although specific examples in materials science are not widely published, the fundamental reactivity of this compound makes it a prime candidate for creating novel ligands, probes, and functional polymers where the pyridine and sulfonyl groups can impart desired functionalities.

Integration into Supramolecular Assemblies and Ligand Design for Coordination Chemistry

The pyridine nucleus is a classic coordinating ligand in transition metal chemistry. The nitrogen atom's lone pair of electrons readily forms coordinate bonds with metal ions. By derivatizing this compound, chemists can design sophisticated ligands. For example, reaction with multidentate amines or other chelating fragments can produce ligands capable of forming stable, well-defined coordination complexes.

Furthermore, the sulfonamide group that is readily formed from the sulfonyl chloride is an excellent hydrogen bond donor and acceptor. This feature can be exploited in the design of supramolecular assemblies, where molecules self-organize through non-covalent interactions. While specific research focusing on this compound in this context is limited, the inherent properties of its derivatives suggest significant potential for creating intricate molecular networks, metal-organic frameworks (MOFs), and other self-assembled systems. epo.org

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Analogues

One of the most significant applications of this compound is in the synthesis of APIs. The pyridine-4-sulfonamide (B1281284) scaffold is a key component in a variety of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, along with the specific geometry it imparts, makes it a valuable pharmacophore for interacting with biological targets like enzymes and receptors.

A prominent example is its use in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders. uni-muenchen.de In the synthesis of Vonoprazan and its analogues, the pyridine-sulfonyl chloride moiety is reacted with a substituted pyrrole (B145914) to form the critical sulfonamide bond that links the two key heterocyclic fragments of the drug. uni-muenchen.de

Table 2: Selected APIs and Investigational Drugs Synthesized Using Pyridine-Sulfonyl Chloride Derivatives This table highlights the role of the pyridine-sulfonyl chloride scaffold in pharmaceutical development.

Compound Name Therapeutic Class Role of Pyridine-Sulfonyl Moiety
Vonoprazan Potassium-Competitive Acid Blocker (P-CAB) Forms a key sulfonamide linkage essential for biological activity. uni-muenchen.de
RBM39 Inhibitors Anticancer (Investigational) Forms the core sulfonamide structure for targeting the RBM39 protein. ethernet.edu.et
Glucocorticoid Receptor Modulators Anti-inflammatory (Investigational) Used to synthesize the sulfonamide portion of fused azadecalin modulators. uni-muenchen.de

In pharmaceutical manufacturing and quality control, the synthesis of potential impurities and metabolites is crucial for analytical method development and validation. Pyridine-4-sulfonyl chloride is listed as a known starting material and potential impurity in the production of Vonoprazan. ethernet.edu.et Regulatory agencies require strict control over such impurities. Therefore, this compound is used as a reference standard and as a reagent to intentionally synthesize potential process-related impurities and degradation products of Vonoprazan, ensuring the safety and purity of the final drug product.

Development of Sulfonamide-Based Therapeutics and Lead Compounds

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs including diuretics, antibiotics, and hypoglycemic agents. This compound serves as a key starting material for creating libraries of novel pyridine-sulfonamide derivatives for drug discovery programs. ethernet.edu.et By reacting it with a diverse set of amines, researchers can rapidly generate a multitude of new chemical entities. These compounds can then be screened for activity against various biological targets. This approach has been used to develop lead compounds for potential antimalarial agents and inhibitors of enzymes like carbonic anhydrase. google.com The modular nature of this synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Investigation of Antimicrobial Agents Derived from Pyridine-4-sulfonyl Chloride

The pyridine sulfonamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. The structural motif R-SO₂NH-, present in sulfa drugs, is key to their antibacterial activity. researchgate.netresearchgate.net By incorporating the pyridine ring, medicinal chemists aim to enhance the efficacy and spectrum of these agents.

Research has focused on synthesizing novel series of functionalized pyridine-based compounds incorporating sulfonamide moieties to evaluate their antimicrobial and antiviral potential. acs.org One approach involves reacting N-cyanoacetoarylsulfonylhydrazide, derived from an arylsulfonyl chloride, with various electrophiles to create complex heterocyclic systems. acs.org These synthesized compounds have been tested against a panel of microbes. For instance, certain pyridine-based benzothiazole (B30560) and benzimidazole (B57391) derivatives have been synthesized and evaluated for their in vitro antifungal potential against Candida albicans and antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

Furthermore, the versatility of the pyridine scaffold allows for the synthesis of compounds with activity against various pathogens. For example, triazolopyridine sulfonamides have been investigated as potential antimalarial agents, targeting enzymes like falcipain-2, which is crucial for the Plasmodium falciparum parasite. mdpi.com The sulfonamide functional group is a key feature in effective antimalarial drugs like Sulfadoxine and Sulfadiazine. mdpi.com The synthesis of these complex molecules often begins with a substituted pyridine-sulfonyl chloride which is then reacted with various amines to generate a library of compounds for screening. mdpi.com

Below is a table summarizing examples of antimicrobial agents derived from pyridine-sulfonyl chloride scaffolds.

Compound ClassTarget Organism/EnzymeKey Findings
Pyridine-based Benzothiazoles/BenzimidazolesCandida albicans, various bacteriaDevelopment of a novel class of functionalized pyridine compounds incorporating sulfonamide moieties with potential antimicrobial activity. acs.org
eurjchem.comnih.govresearchgate.netTriazolo[4,3-a]pyridine SulfonamidesPlasmodium falciparum (Falcipain-2)Certain derivatives showed good in vitro antimalarial activity with IC₅₀ values in the low micromolar range. mdpi.com
Pyridine-containing Azetidin-2-onesVarious bacteriaSome synthesized compounds exhibited excellent antimicrobial activity when compared to standard drugs like Chloramphenicol. mdpi.com

Synthesis and Evaluation of Antidiabetic Compounds with Pyridine Sulfonamide Moieties

The pyridine sulfonamide framework is also a promising scaffold for the development of novel antidiabetic agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.

One study detailed the synthesis of a new series of functionalized pyridines containing benzene (B151609) sulfonamide derivatives. researchgate.neteurjchem.com These compounds were prepared by treating various substituted benzene sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com The resulting pyridine sulfonamide derivatives were then screened for their α-amylase inhibition activity, with some compounds showing activity comparable to the standard drug, Acarbose. eurjchem.com

Another research effort focused on synthesizing N-(4-phenylthiazol-2-yl) benzenesulfonamide (B165840) derivatives and screening them for in vivo oral hypoglycemic activity in a streptozotocin-induced diabetic rat model. nih.gov The synthesis involved a straightforward condensation reaction between 2-aminothiazole (B372263) derivatives and appropriate aromatic sulfonyl chlorides in the presence of pyridine. nih.gov Several of the synthesized compounds demonstrated significant hypoglycemic properties, suggesting that the benzenesulfonamide scaffold could serve as a potential source for new oral antidiabetic agents. nih.gov The hybridization of pyridine, coumarin, and isoxazole (B147169) groups within a single molecule has also been explored for its potential to inhibit enzymes implicated in inflammation and lipid peroxidation, which are relevant to diabetes. researchgate.net

The table below presents findings from studies on antidiabetic compounds derived from pyridine sulfonamides.

Compound SeriesTarget Enzyme/ModelKey Findings
Functionalized Pyridine-Benzene Sulfonamidesα-AmylaseSynthesized compounds possessed antidiabetic activity comparable to the standard, Acarbose. researchgate.neteurjchem.comdntb.gov.ua
N-(4-phenylthiazol-2-yl) benzenesulfonamidesStreptozotocin-induced diabetic ratsFour compounds showed remarkable hypoglycemic properties, indicating potential as oral antidiabetic agents. nih.gov
Pyridone derivativesα-Glucosidase, α-AmylaseCompounds exhibited significant α-glucosidase and α-amylase inhibitory potential with IC₅₀ values in the micromolar range. researchgate.net

Design of Enzyme Inhibitors and Biological Modulators Using Pyridine-4-sulfonyl Chloride Scaffolds

The pyridine-4-sulfonyl chloride scaffold is instrumental in designing potent and selective inhibitors for various enzymes implicated in human diseases. The sulfonamide group can act as a zinc-binding group, making it particularly effective for targeting metalloenzymes. researchgate.net

A significant area of research is the development of carbonic anhydrase (CA) inhibitors. mdpi.com CAs are a family of metalloenzymes involved in numerous physiological processes, and certain isoforms (like hCA IX and XII) are overexpressed in tumors, making them attractive targets for anticancer therapies. mdpi.comnih.gov Researchers have synthesized series of 4-substituted pyridine-3-sulfonamides, where the pyridine-sulfonyl chloride core is modified to interact with the active site of different CA isoforms. mdpi.com By employing techniques like "click tailing," where a triazole ring and various substituents are added to the pyridine scaffold, researchers have developed compounds with high selectivity for cancer-associated CA isoforms over the ubiquitous hCA II, potentially leading to fewer side effects. mdpi.com

In addition to carbonic anhydrases, other enzymes have been targeted. For instance, pyridine-based N-sulfonamides have been investigated as inhibitors of the Hsp90α protein, a chaperone protein that is a target in cancer therapy. acs.org Two potent compounds from one study showed significant inhibitory activity against Hsp90α, with IC₅₀ values in the low microgram per milliliter range. acs.org Molecular docking studies are often employed to understand the binding interactions between the synthesized pyridine sulfonamide derivatives and the active site of the target enzyme, aiding in the rational design of more potent inhibitors. acs.orgeurjchem.commdpi.com

The following table summarizes research on enzyme inhibitors designed from pyridine-sulfonyl chloride scaffolds.

Inhibitor ClassTarget EnzymeTherapeutic AreaKey Findings
4-Substituted Pyridine-3-sulfonamidesCarbonic Anhydrases (hCA II, IX, XII)OncologyCompounds exhibited inhibitory activity in the nanomolar range and showed selectivity for cancer-associated isoforms IX and XII over the ubiquitous isoform II. mdpi.com
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrases (human and bacterial)Oncology, Infectious DiseaseDerivatives showed interesting inhibition activity against cytosolic human isoforms (hCA I, hCA II) and bacterial β- and γ-CAs. researchgate.netnih.gov
Pyridine-based N-sulfonamidesHsp90α ProteinOncologyTwo compounds demonstrated potent inhibitory activity against Hsp90α, with IC₅₀ values of 10.24 and 4.48 µg/mL. acs.org

Advanced Spectroscopic and Computational Characterization of Pyridine 4 Sulfonyl Chloride Hydrochloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of Pyridine-4-sulfonyl chloride hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a pyridine (B92270) ring, proton signals typically appear in the aromatic region, generally between δ 6.5 and 9.2 ppm. researchgate.net For a 4-substituted pyridine derivative like this compound, two distinct signals are expected for the pyridine ring protons. The protons at the 2 and 6 positions (ortho to the nitrogen) would be chemically equivalent, as would the protons at the 3 and 5 positions (meta to the nitrogen). Due to the electron-withdrawing nature of the sulfonyl chloride group and the protonated nitrogen atom, these protons are expected to be shifted downfield. The hydrochloride form would likely show a broad signal for the N-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine ring in pyridine derivatives typically resonate in the range of δ 120-160 ppm. rsc.org The carbon atom attached to the sulfonyl chloride group (C4) would be significantly deshielded. The chemical shifts of the other pyridine carbons would also be influenced by the substitution pattern and the protonation state of the nitrogen.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-68.8 - 9.2150 - 155
H-3, H-57.8 - 8.2125 - 130
N-H12.0 - 14.0 (broad)-
C-4-145 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the sulfonyl chloride group and the protonated pyridine ring. The key vibrational modes and their expected wavenumber ranges are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
S=O (Sulfonyl chloride)Asymmetric stretching1370 - 1410
S=O (Sulfonyl chloride)Symmetric stretching1166 - 1204
S-Cl (Sulfonyl chloride)Stretching500 - 650
C=N, C=C (Pyridine ring)Stretching1400 - 1650
C-H (Aromatic)Stretching3000 - 3100
N-H (Pyridinium ion)Stretching2500 - 3200 (broad)

The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are particularly strong and provide a clear diagnostic marker for this functionality. The presence of a broad absorption band in the region of 2500-3200 cm⁻¹ would be indicative of the N-H stretch of the pyridinium (B92312) hydrochloride salt.

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures.

For this compound, the molecular weight is 213.07 g/mol (for the free base, C₅H₄ClNO₂S, the molecular weight is 177.61 g/mol ). nih.gov In an LC-MS experiment, the compound would likely be observed as its protonated molecular ion [M+H]⁺.

The fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ (64 Da) and the cleavage of the S-Cl bond. nih.gov For pyridine derivatives, fragmentation often involves the pyridine ring itself.

A plausible fragmentation pattern for the [M+H]⁺ ion of Pyridine-4-sulfonyl chloride could involve the following steps:

Loss of HCl: A neutral loss of HCl (36.46 Da) from the protonated molecule.

Loss of SO₂: A neutral loss of sulfur dioxide (63.96 Da).

Cleavage of the S-Cl bond: Leading to the formation of a pyridylsulfonyl cation.

The predicted collision cross-section data for various adducts of pyridine-4-sulfonyl chloride can provide further information for its identification. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺177.9724128.6
[M+Na]⁺199.9544139.5
[M-H]⁻175.9579131.9

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the amount of this compound. A typical HPLC method would involve a reversed-phase column with a suitable mobile phase.

A potential HPLC method for the analysis of this compound and its derivatives could employ the following conditions:

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at a wavelength around 254 nm
Column Temperature 25-30 °C

This method would allow for the separation of the target compound from starting materials, by-products, and degradation products. patsnap.comwu.ac.th For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The method would need to be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. wu.ac.th

X-ray Crystallographic Analysis of Derivatives

While obtaining a single crystal of the highly reactive this compound for X-ray diffraction can be challenging, the crystal structures of its more stable sulfonamide derivatives provide invaluable information about the molecular geometry and intermolecular interactions.

The reaction of this compound with various primary and secondary amines yields a diverse range of N-substituted pyridine-4-sulfonamides. X-ray crystallographic studies of these derivatives reveal key structural features:

Molecular Conformation: The geometry around the sulfur atom is typically a distorted tetrahedron. The orientation of the pyridine ring and the substituent on the sulfonamide nitrogen can vary depending on the steric and electronic nature of the substituent and the packing forces within the crystal lattice.

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in the crystal packing of pyridine-4-sulfonamides. The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions often lead to the formation of complex three-dimensional networks.

The analysis of these crystal structures provides a deeper understanding of the conformational preferences and non-covalent interactions that govern the solid-state behavior of these compounds, which is crucial for drug design and materials science.

Determination of Molecular Conformation and Absolute Configuration

Studies on Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is anticipated to be significantly influenced by a network of intermolecular interactions. In the solid state, the protonated pyridinium nitrogen is a strong hydrogen bond donor, and it is expected to form a robust hydrogen bond with the chloride anion (N⁺-H···Cl⁻). researchgate.netmdpi.com This primary interaction is a key determinant of the crystal lattice.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the electronic structure, conformational landscape, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyridine-4-sulfonyl chloride, DFT calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations help in understanding the reactivity of the molecule, with the LUMO often indicating the sites susceptible to nucleophilic attack.

DFT can also be employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. By comparing the calculated spectra with experimental data, a more detailed assignment of the spectral features can be achieved, aiding in the structural characterization of new derivatives. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 1: Representative Predicted Electronic Properties from DFT Calculations for a Model Pyridine Derivative

PropertyPredicted Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Predictions

Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility of pyridine-4-sulfonyl chloride and its derivatives in different environments, such as in solution. acs.org By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a dynamic biological system. MD simulations can also provide insights into the solvation of the molecule and its interactions with solvent molecules. While specific MD studies on this compound are not prevalent, the methodology is well-suited for such investigations.

Molecular Docking and Binding Energy Predictions for Biologically Relevant Derivatives

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a biological target, such as a protein or enzyme. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net This method is extensively used in drug discovery to screen for potential inhibitors. For biologically active derivatives of pyridine-4-sulfonyl chloride, such as sulfonamides, molecular docking can identify the key interactions between the ligand and the active site of the target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, binding free energy calculations, such as those based on molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can be performed to estimate the strength of the ligand-protein interaction. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing. For instance, pyridine-sulfonamide derivatives have been docked into the active sites of enzymes like carbonic anhydrase and various kinases to rationalize their inhibitory activity. nih.govacs.org

Table 2: Example of Molecular Docking Results for a Pyridine-Sulfonamide Inhibitor with a Target Protein

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (Ki)150 nM
Key Interacting ResiduesLys67, Ile104, Leu174
Types of InteractionsHydrogen bond with Lys67, Hydrophobic interactions

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Reaction Mechanism Simulations and Transition State Analysis to Understand Reaction Pathways

Computational chemistry can be employed to elucidate the mechanisms of reactions involving pyridine-4-sulfonyl chloride. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. nih.gov This information is crucial for understanding the kinetics and thermodynamics of the reaction.

For example, the nucleophilic substitution at the sulfonyl sulfur is a key reaction of pyridine-4-sulfonyl chloride. quimicaorganica.orgmdpi.com Theoretical calculations can model the approach of a nucleophile, the formation of a trigonal bipyramidal intermediate or transition state, and the departure of the chloride leaving group. scispace.com Such studies can help to explain the reactivity of the sulfonyl chloride group and predict how changes in the nucleophile or reaction conditions will affect the outcome of the reaction. While specific transition state analyses for pyridine-4-sulfonyl chloride are not widely published, the principles of nucleophilic substitution at sulfonyl centers are well-established and can be computationally modeled.

Future Research Perspectives and Emerging Areas

Exploration of Novel Catalytic Strategies for Sulfonylation Reactions

The development of new catalytic strategies for sulfonylation reactions is a key area of interest. While Pyridine-4-sulfonyl chloride hydrochloride is a reagent in these reactions, future research may explore the catalytic potential of its derivatives. One promising avenue is the development of metal-free catalytic systems. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the direct C-H sulfonylation of 4-alkylpyridines, proceeding through the activation of the sulfonyl chloride by DMAP. This suggests that pyridine-based structures themselves can play a role in catalysis.

Furthermore, research into enantioselective sulfonylation reactions is gaining traction. The development of chiral catalysts that can effect the desymmetrization of molecules through enantioselective sulfonylation is a significant goal. While current research has focused on peptide-based catalysts, there is potential to develop chiral catalysts derived from the pyridine-sulfonyl scaffold itself.

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

Current industrial syntheses of related compounds, such as pyridine-3-sulfonyl chloride, can involve hazardous reagents like phosphorus pentachloride and produce significant waste. Future methodologies will likely focus on avoiding such reagents and minimizing waste streams. One patented "green" method for the synthesis of 3-pyridinesulfonyl chloride involves a diazotization reaction of 3-aminopyridine, followed by a substitution reaction that avoids the use of phosphorus-based chlorinating agents, thereby reducing the generation of phosphorus-containing wastewater. google.com Another approach to greener synthesis of sulfonyl chlorides involves the oxidative chlorination of thiols in aqueous media, which is safer, more robust, and can be readily scaled up. acs.org

The principles from these sustainable methods for other sulfonyl chlorides can be adapted for the synthesis of this compound. The table below outlines some potential green chemistry approaches.

Traditional Method Potential Green Alternative Environmental Benefit
Use of hazardous chlorinating agents (e.g., PCl5, POCl3)Diazotization-substitution reactions; Oxidative chlorination in waterAvoids toxic reagents and reduces hazardous waste
Use of organic solventsReactions in aqueous mediaReduces volatile organic compound (VOC) emissions
Generation of significant byproductsAtom-economical reactionsMinimizes waste and improves efficiency

Expansion into Advanced Materials Science and Optoelectronic Applications

The unique electronic properties of the pyridine (B92270) ring make it an attractive component for advanced materials, particularly in the field of optoelectronics. Pyridine-containing polymers have been investigated for their electron-transporting properties in devices like organic light-emitting diodes (OLEDs).

Future research will likely explore the use of this compound as a monomer or precursor in the synthesis of novel functional polymers. The sulfonyl group can influence the electronic properties and solubility of the resulting polymers, potentially leading to materials with enhanced performance. Machine learning is also being employed to accelerate the discovery of new materials, including pyridine-based polymers for specific applications, such as the efficient removal of radioactive waste. nih.gov This computational approach could be used to predict the properties of polymers derived from this compound, guiding synthetic efforts towards materials with desired characteristics for optoelectronic or other advanced applications.

Advanced Biological Screening and Mechanistic Investigations of Novel Pyridine-4-sulfonyl Chloride Derivatives

Derivatives of Pyridine-4-sulfonyl chloride, particularly pyridine-4-sulfonamides, have shown significant potential in medicinal chemistry. Extensive biological screening of these derivatives is an active and promising area of future research.

Anticancer Activity: Numerous studies have demonstrated the anticancer potential of pyridine sulfonamide derivatives. These compounds have been evaluated against a range of cancer cell lines, showing significant cytotoxic activity. For instance, a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides were found to be highly active against breast and colon cancer cell lines. researchgate.netmdpi.com Another study on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas also identified compounds with good activity profiles against leukemia, colon cancer, and melanoma. nih.gov Future research will involve broader screening against diverse cancer types, including drug-resistant strains, and detailed mechanistic studies to elucidate their modes of action, which may involve the inhibition of key signaling pathways like NF-κB. researchgate.netmdpi.com

Antimicrobial and Antiviral Activity: The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs. Pyridine-based sulfonamides have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govacs.orgekb.egresearchgate.net For example, a series of pyridine-based N-sulfonamides exhibited promising antiviral and antimicrobial properties. acs.org Future work will likely involve screening against a wider range of pathogenic bacteria and fungi, including multidrug-resistant strains. Mechanistic studies will be crucial to identify the specific cellular targets of these compounds.

Enzyme Inhibition: Pyridine acyl sulfonamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.govfao.org This highlights the potential of Pyridine-4-sulfonyl chloride derivatives to be developed as selective enzyme inhibitors for various therapeutic targets. Future research will likely involve screening against other clinically relevant enzymes and detailed kinetic studies to understand the inhibition mechanisms.

The following table summarizes some of the reported biological activities of pyridine sulfonamide derivatives.

Derivative Class Biological Activity Cell Lines / Organisms Tested Reported IC50 / Activity
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesAnticancerMCF-7 (breast), HCT-116 (colon), HeLa (cervical)IC50: 2.5–5 μM (MCF-7, HCT-116)
Pyridine acyl sulfonamidesCOX-2 Inhibition, AnticancerB16-F10 (melanoma), HepG2 (liver), MCF-7 (breast)COX-2 IC50: 0.8 μM; Anticancer IC50: 1.2-2.8 μM
Pyridine-based N-sulfonamidesAntiviral, AntimicrobialHSV-1, CBV4, various bacteria and fungiShowed >50% viral reduction
1-(4-substituted pyridine-3-sulfonyl)-3-phenylureasAnticancerLeukemia, colon cancer, melanoma cell linesAverage GI50: 13.6–14.9 µM

Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Reaction Prediction and Drug Discovery

Artificial intelligence and machine learning are poised to revolutionize chemical synthesis and drug discovery. These powerful computational tools can be applied to various aspects of research involving this compound.

Reaction Prediction and Synthesis Design: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to design optimal synthetic pathways. rsc.org This can significantly accelerate the synthesis of novel derivatives of this compound by suggesting the most efficient routes and reaction conditions, thereby reducing the need for extensive trial-and-error experimentation.

Drug Discovery and Development: In drug discovery, AI and ML can be used to screen virtual libraries of compounds for potential biological activity. acs.org By building predictive models based on the structures and known activities of existing pyridine sulfonamides, researchers can identify new candidate molecules with a higher probability of being active against specific therapeutic targets. This approach can also be used to predict pharmacokinetic properties and potential toxicity, helping to de-risk the drug development process at an early stage.

Materials Discovery: As mentioned previously, machine learning is already being used to discover novel pyridine-based polymers with specific functional properties. nih.gov This approach can be extended to design materials derived from this compound for a wide range of applications, from electronics to environmental remediation.

Development of Stereoselective Synthetic Pathways Utilizing this compound

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. Future research will likely explore the use of this compound in stereoselective synthesis.

One potential application is in the development of novel chiral catalysts. Chiral pyridine-derived ligands are widely used in asymmetric catalysis. nih.gov this compound could serve as a starting material for the synthesis of new chiral ligands, where the sulfonyl group can be functionalized to introduce chiral auxiliaries or to coordinate with metal centers.

Furthermore, the development of catalytic enantioselective methods for reactions directly involving the sulfonyl chloride group is an important area of research. For example, the catalytic enantioselective addition of sulfonyl radicals to alkenes provides a route to α-C chiral sulfones, which are important building blocks in medicinal chemistry. rsc.org While current methods often rely on external photocatalysts, there is potential to develop integrated systems where a chiral pyridine-based catalyst directs the stereochemical outcome of the sulfonylation reaction.

Investigation of Fluorinated Pyridine Sulfonyl Chlorides in Drug Development Pipelines

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. Therefore, the synthesis and evaluation of fluorinated derivatives of Pyridine-4-sulfonyl chloride are a promising area for future research.

The strategic placement of fluorine atoms on the pyridine ring could lead to pyridine-4-sulfonamide (B1281284) derivatives with improved pharmacological profiles. For example, trifluoromethylpyridine derivatives have been shown to possess antibacterial and insecticidal activities. rsc.org

Future research will focus on developing efficient methods for the synthesis of fluorinated Pyridine-4-sulfonyl chlorides and their subsequent conversion to a diverse range of sulfonamide derivatives. These new compounds will then be subjected to extensive biological screening to identify candidates with enhanced therapeutic potential for various diseases.

Q & A

Q. What are the standard synthetic routes for preparing pyridine-4-sulfonyl chloride hydrochloride?

this compound is typically synthesized via sulfonation of pyridine derivatives. A common method involves reacting pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Key steps include:

  • Reagent selection : Use of chlorosulfonic acid for sulfonation .
  • Solvent choice : Dichloromethane or tetrahydrofuran (THF) for optimal reaction control .
  • Purification : Recrystallization from ethanol or chromatography to isolate the pure compound .

Q. What analytical methods confirm the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and chloride integration (e.g., aromatic protons at δ 8.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (214.07 g/mol) .
  • Elemental analysis : Quantify C, H, N, S, and Cl to validate stoichiometry (C5_5H5_5Cl2_2NO2_2S) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .
  • Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in sulfonamide derivatization?

  • Variable testing : Adjust molar ratios (e.g., amine: sulfonyl chloride = 1.2:1) to minimize side reactions .
  • Temperature control : Conduct reactions at 0–5°C to suppress thermal degradation .
  • Catalyst use : Triethylamine as a base to neutralize HCl and drive the reaction .

Q. How should contradictory data on stability under varying pH conditions be resolved?

  • Systematic stability studies :
    • pH range testing : Monitor decomposition via HPLC at pH 2–12 .
    • Kinetic analysis : Calculate half-life (t1/2_{1/2}) under acidic/basic conditions .
    • Moisture control : Use anhydrous solvents in neutral conditions to prevent hydrolysis .

Q. What experimental designs are recommended for studying biological activity of derivatives?

  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, methoxy) on the pyridine ring .
  • Enzyme assays : Test inhibition of NLRP3 inflammasome or other targets using cell-based models .
  • Dose-response studies : Use IC50_{50} calculations to compare potency .

Q. How can researchers address low yields in large-scale syntheses?

  • Solvent optimization : Replace dichloromethane with THF for better solubility .
  • Batch vs. flow chemistry : Evaluate continuous flow systems to improve mixing and heat transfer .
  • Byproduct analysis : Identify side products (e.g., disulfones) via LC-MS and adjust stoichiometry .

Methodological Considerations

Q. What techniques mitigate hygroscopic degradation during storage?

  • Desiccants : Store with silica gel or molecular sieves .
  • Lyophilization : Convert to a stable lyophilized form for long-term storage .
  • Periodic analysis : Monitor purity via TLC or NMR every 3–6 months .

Q. How to validate sulfonyl chloride reactivity with diverse nucleophiles?

  • Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates with amines, alcohols, or thiols .
  • Competitive experiments : Compare reactivity of pyridine-4-sulfonyl chloride with other sulfonyl chlorides (e.g., biphenylsulfonyl chloride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.